molecular formula C10H16N2 B1268412 N-(3-Aminopropyl)-N-methylaniline CAS No. 53485-07-7

N-(3-Aminopropyl)-N-methylaniline

Cat. No.: B1268412
CAS No.: 53485-07-7
M. Wt: 164.25 g/mol
InChI Key: WGHBKYWUOOANEX-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline group substituted with a 3-aminopropyl and a methyl group

Biochemical Analysis

Biochemical Properties

N-(3-Aminopropyl)-N-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aminopropyl transferases, which are enzymes involved in the biosynthesis of polyamines . These interactions are crucial for the regulation of cellular growth and differentiation. The compound’s ability to act as a substrate for these enzymes highlights its importance in biochemical pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in stress response and adaptation . Additionally, the compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound has been found to bind to the active site of aminopropyl transferases, thereby modulating their catalytic activity . This interaction can result in either the inhibition or activation of the enzyme, depending on the specific context. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as high temperatures or oxidative stress, can lead to its degradation. These changes can impact the compound’s efficacy and its overall effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved stress response . At high doses, it can lead to toxic or adverse effects, including cellular damage and impaired metabolic function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the biosynthesis of polyamines, which are essential for cell growth and differentiation . The compound’s interaction with aminopropyl transferases is a key aspect of its involvement in these pathways. Additionally, this compound can affect metabolic flux by modulating the activity of metabolic enzymes, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions are crucial for the compound’s localization and accumulation within specific cellular compartments. The transport and distribution of this compound can influence its overall activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can impact cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)-N-methylaniline typically involves the reaction of N-methylaniline with 3-chloropropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(3-Aminopropyl)-N-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and polymers.

    Biology: The compound is employed in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.

    Industry: this compound is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Comparison with Similar Compounds

  • N-(3-Aminopropyl)-N-ethylamine
  • N-(3-Aminopropyl)-N-isopropylaniline
  • N-(3-Aminopropyl)-N-phenylaniline

Comparison: N-(3-Aminopropyl)-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

N'-methyl-N'-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHBKYWUOOANEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342015
Record name N-(3-Aminopropyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53485-07-7
Record name N-(3-Aminopropyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Aminopropyl)-N-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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